molecular formula C13H15ClN4O3S2 B5325401 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5325401
M. Wt: 374.9 g/mol
InChI Key: OFIVQFBLJUVGMW-UHFFFAOYSA-N
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Description

The compound {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a complex organic molecule that features a combination of a thienyl group, a sulfonyl group, a piperazine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves multiple steps:

    Formation of the Thienyl Sulfonyl Chloride: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by chlorosulfonation of 5-chlorothiophene.

    Nucleophilic Substitution: The sulfonyl chloride reacts with piperazine to form the intermediate 4-[(5-chloro-2-thienyl)sulfonyl]piperazine.

    Coupling with Pyrazole: The intermediate is then coupled with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE
  • {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Uniqueness

The unique combination of the thienyl, sulfonyl, piperazine, and pyrazole groups in {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S2/c1-16-10(4-5-15-16)13(19)17-6-8-18(9-7-17)23(20,21)12-3-2-11(14)22-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIVQFBLJUVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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